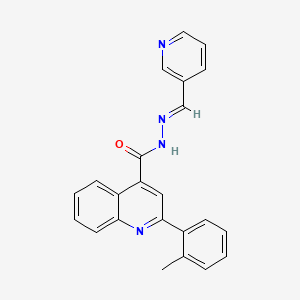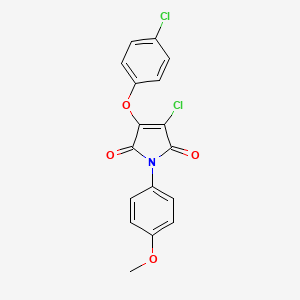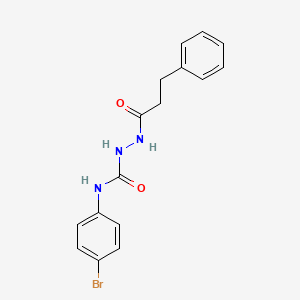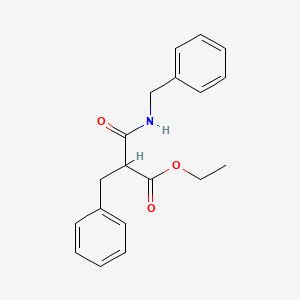
2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as MPQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying histone proteins. Inhibition of HDACs can lead to changes in gene expression that can affect cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, which can lead to cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. In addition, this compound has been shown to increase the expression of proapoptotic proteins and decrease the expression of antiapoptotic proteins in cancer cells, which can promote cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide in lab experiments is its potent antitumor activity against various cancer cell lines. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in normal cells, which can limit its clinical applications.
Future Directions
There are several future directions for research on 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide. One direction is to further investigate its mechanism of action and identify the specific pathways that are affected by this compound. Another direction is to explore its potential applications in combination with other anticancer agents to enhance its efficacy and reduce toxicity. In addition, future research could focus on developing novel derivatives of this compound with improved pharmacological properties and reduced toxicity. Finally, studies could be conducted to investigate the potential applications of this compound in other areas of research, such as antiviral and antibacterial therapy.
Synthesis Methods
The synthesis of 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide can be achieved through a multi-step process. The starting material, 2-amino-4-methylquinoline, is first reacted with 2-chloroacetophenone to form 2-(2-methylphenyl)-4-methylquinoline. This intermediate is then reacted with pyridine-3-carbaldehyde to yield 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-methylquinolinecarbohydrazide. Finally, the methyl group is replaced with a hydrogen atom through a catalytic hydrogenation reaction, resulting in the formation of this compound.
Scientific Research Applications
2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for cancer treatment.
properties
IUPAC Name |
2-(2-methylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-16-7-2-3-9-18(16)22-13-20(19-10-4-5-11-21(19)26-22)23(28)27-25-15-17-8-6-12-24-14-17/h2-15H,1H3,(H,27,28)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJBTOJNTHXKJG-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)
![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)


![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline](/img/structure/B5121354.png)


![N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121368.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-thienylacetyl)-4-piperidinecarboxamide](/img/structure/B5121376.png)
![2-methylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B5121389.png)
![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5121398.png)

![2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B5121419.png)